molecular formula C15H24O2 B12106514 (4S)-Dihydrocurcumenone

(4S)-Dihydrocurcumenone

Cat. No.: B12106514
M. Wt: 236.35 g/mol
InChI Key: OQZCUYXRSFWCJU-UHFFFAOYSA-N
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Description

(4S)-Dihydrocurcumenone is a naturally occurring compound found in the rhizomes of Curcuma species, particularly in turmeric. It is a sesquiterpenoid with a unique structure that contributes to its diverse biological activities. This compound has garnered significant attention due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4S)-Dihydrocurcumenone typically involves the hydrogenation of curcumenone. The process can be carried out using various catalysts, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures. The reaction conditions need to be carefully controlled to ensure the selective reduction of the double bonds without affecting other functional groups.

Industrial Production Methods: Industrial production of this compound can be achieved through the extraction of curcumenone from turmeric followed by its hydrogenation. The extraction process involves solvent extraction using ethanol or methanol, followed by purification through column chromatography. The hydrogenation step is then performed in large-scale reactors under controlled conditions to obtain high yields of this compound.

Chemical Reactions Analysis

Types of Reactions: (4S)-Dihydrocurcumenone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form curcumenone and other related compounds.

    Reduction: The compound can be further reduced to form tetrahydrocurcumenone.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used under mild acidic or basic conditions.

Major Products Formed:

    Oxidation: Curcumenone and related oxidized derivatives.

    Reduction: Tetrahydrocurcumenone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of other bioactive compounds.

    Biology: The compound exhibits significant anti-inflammatory and antioxidant activities, making it a potential candidate for treating inflammatory diseases.

    Medicine: Research has shown its potential in cancer therapy due to its ability to induce apoptosis in cancer cells.

    Industry: It is used in the formulation of health supplements and cosmetics due to its beneficial properties.

Mechanism of Action

The mechanism of action of (4S)-Dihydrocurcumenone involves multiple molecular targets and pathways:

    Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2.

    Antioxidant: The compound scavenges free radicals and enhances the activity of antioxidant enzymes.

    Anticancer: It induces apoptosis in cancer cells through the activation of caspases and the inhibition of survival pathways such as the PI3K/Akt pathway.

Comparison with Similar Compounds

    Curcumenone: The parent compound from which (4S)-Dihydrocurcumenone is derived.

    Tetrahydrocurcumenone: A fully reduced form of curcumenone.

    Curcumin: Another major compound found in turmeric with similar biological activities.

Uniqueness: this compound is unique due to its specific stereochemistry, which contributes to its distinct biological activities compared to its analogs. Its selective reduction and specific molecular interactions make it a valuable compound for therapeutic applications.

Properties

IUPAC Name

7-(3-hydroxybutyl)-1-methyl-4-propan-2-ylidenebicyclo[4.1.0]heptan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O2/c1-9(2)11-7-13-12(6-5-10(3)16)15(13,4)8-14(11)17/h10,12-13,16H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZCUYXRSFWCJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1C2C1(CC(=O)C(=C(C)C)C2)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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